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molecular formula C10H10BrNO2 B8283453 6-(2-Bromoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine

6-(2-Bromoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine

Cat. No. B8283453
M. Wt: 256.10 g/mol
InChI Key: QEVQHIAUAFQDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268381

Procedure details

In a round-bottomed flask equipped with a mechanical stirrer and a calcium chloride guard tube, 0.01 mol of n-propylamine and 0.015 mol of triethylamine are added to a solution of 6-(2-bromoethyl)-3-oxo-2,3-dihydro-1,4-benzoxazine in 40 cm3 of dimethylformamide. The mixture is heated to reflux for 15 hours and the precipitate formed is drained in the heated state. The residue is evaporated under vacuum and the product is recrystallized.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].C(N(CC)CC)C.Br[CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]2[O:23][CH2:22][C:21](=[O:24])[NH:20][C:19]=2[CH:25]=1>CN(C)C=O>[CH2:1]([NH:4][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]2[O:23][CH2:22][C:21](=[O:24])[NH:20][C:19]=2[CH:25]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(CC)N
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round-bottomed flask equipped with a mechanical stirrer and a calcium chloride guard tube
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
The residue is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the product is recrystallized

Outcomes

Product
Name
Type
Smiles
C(CC)NCCC=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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